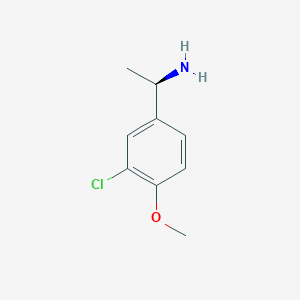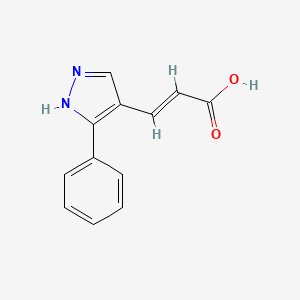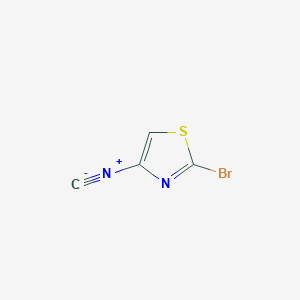
3-(2,4-Dimethoxyphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(2,4-dimethoxyphenyl)propan-1-nitro, using reducing agents such as hydrogen in the presence of a palladium catalyst or iron in acetic acid . Another method involves the reductive amination of 3-(2,4-dimethoxyphenyl)propan-1-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 3-(2,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Major Products:
科学的研究の応用
3-(2,4-Dimethoxyphenyl)propan-1-amine has several scientific research applications:
作用機序
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
3-(3,4-Dimethoxyphenyl)propan-1-amine: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxyamphetamine: A related compound with a different substitution pattern on the phenyl ring.
4-Bromo-2,5-dimethoxyphenethylamine: Another phenethylamine derivative with different substituents.
Uniqueness: 3-(2,4-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
3-(2,4-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8H,3-4,7,12H2,1-2H3 |
InChIキー |
AGBIQJYUSSEZCZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CCCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)


![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)









